Cas no 2228259-76-3 (3-(2,3,4-trihydroxyphenyl)propanal)

3-(2,3,4-trihydroxyphenyl)propanal 化学的及び物理的性質
名前と識別子
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- 3-(2,3,4-trihydroxyphenyl)propanal
- 2228259-76-3
- SCHEMBL18339444
- EN300-2000097
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- インチ: 1S/C9H10O4/c10-5-1-2-6-3-4-7(11)9(13)8(6)12/h3-5,11-13H,1-2H2
- InChIKey: KFGIXEHBTVXWKK-UHFFFAOYSA-N
- ほほえんだ: OC1C(=C(C=CC=1CCC=O)O)O
計算された属性
- せいみつぶんしりょう: 182.05790880g/mol
- どういたいしつりょう: 182.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 171
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
3-(2,3,4-trihydroxyphenyl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2000097-0.05g |
3-(2,3,4-trihydroxyphenyl)propanal |
2228259-76-3 | 0.05g |
$851.0 | 2023-09-16 | ||
Enamine | EN300-2000097-0.5g |
3-(2,3,4-trihydroxyphenyl)propanal |
2228259-76-3 | 0.5g |
$974.0 | 2023-09-16 | ||
Enamine | EN300-2000097-1g |
3-(2,3,4-trihydroxyphenyl)propanal |
2228259-76-3 | 1g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-2000097-5g |
3-(2,3,4-trihydroxyphenyl)propanal |
2228259-76-3 | 5g |
$2940.0 | 2023-09-16 | ||
Enamine | EN300-2000097-1.0g |
3-(2,3,4-trihydroxyphenyl)propanal |
2228259-76-3 | 1g |
$1014.0 | 2023-06-01 | ||
Enamine | EN300-2000097-2.5g |
3-(2,3,4-trihydroxyphenyl)propanal |
2228259-76-3 | 2.5g |
$1988.0 | 2023-09-16 | ||
Enamine | EN300-2000097-10.0g |
3-(2,3,4-trihydroxyphenyl)propanal |
2228259-76-3 | 10g |
$4360.0 | 2023-06-01 | ||
Enamine | EN300-2000097-0.1g |
3-(2,3,4-trihydroxyphenyl)propanal |
2228259-76-3 | 0.1g |
$892.0 | 2023-09-16 | ||
Enamine | EN300-2000097-5.0g |
3-(2,3,4-trihydroxyphenyl)propanal |
2228259-76-3 | 5g |
$2940.0 | 2023-06-01 | ||
Enamine | EN300-2000097-10g |
3-(2,3,4-trihydroxyphenyl)propanal |
2228259-76-3 | 10g |
$4360.0 | 2023-09-16 |
3-(2,3,4-trihydroxyphenyl)propanal 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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10. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
3-(2,3,4-trihydroxyphenyl)propanalに関する追加情報
Introduction to 3-(2,3,4-trihydroxyphenyl)propanal (CAS No: 2228259-76-3)
3-(2,3,4-trihydroxyphenyl)propanal, identified by its Chemical Abstracts Service (CAS) number 2228259-76-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a benzene ring substituted with hydroxyl groups at positions 2, 3, and 4, combined with an aldehyde functional group on a propanal side chain, exhibits unique structural and chemical properties that make it a valuable candidate for various applications.
The structural motif of 3-(2,3,4-trihydroxyphenyl)propanal is reminiscent of natural products found in plants and microorganisms, which often serve as precursors or intermediates in biosynthetic pathways. The presence of multiple hydroxyl groups on the aromatic ring enhances its reactivity, making it a potential building block for more complex molecules. This characteristic has positioned the compound as a focus of interest in synthetic organic chemistry and drug discovery.
In recent years, the pharmaceutical industry has increasingly recognized the importance of polyhydroxyphenolic compounds due to their biological activities. Studies have demonstrated that molecules with similar structural features to 3-(2,3,4-trihydroxyphenyl)propanal can interact with biological targets such as enzymes and receptors, leading to potential therapeutic effects. For instance, derivatives of hydroxycinnamic acids and flavonoids have been explored for their anti-inflammatory, antioxidant, and anticancer properties.
The aldehyde group in 3-(2,3,4-trihydroxyphenyl)propanal provides another layer of reactivity, enabling further functionalization through condensation reactions with amino compounds or reduction to form alcohols. This versatility makes the compound a useful intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged these properties to develop novel analogs with enhanced biological activity.
One of the most compelling areas of research involving 3-(2,3,4-trihydroxyphenyl)propanal is its potential role in modulating cellular signaling pathways. The hydroxyl groups on the aromatic ring can engage in hydrogen bonding with polar residues in proteins, influencing enzyme activity or receptor binding. This has led to investigations into its effects on pathways such as MAPK (mitogen-activated protein kinase), which is involved in cell proliferation and differentiation.
Furthermore, the compound’s ability to chelate metal ions has been explored as a potential mechanism for its biological effects. Metal ions such as iron and copper are known to participate in various cellular processes and are often implicated in pathological conditions when their levels are dysregulated. By binding to these ions, 3-(2,3,4-trihydroxyphenyl)propanal could potentially influence oxidative stress responses or enzymatic activities dependent on metal cofactors.
Recent advances in computational chemistry have also contributed to the study of 3-(2,3,4-trihydroxyphenyl)propanal. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at an atomic level. These predictions can guide experimental efforts by highlighting key residues or binding pockets that should be targeted for optimization. Such simulations have been instrumental in designing derivatives with improved potency and selectivity.
The synthesis of 3-(2,3,4-trihydroxyphenyl)propanal itself presents an interesting challenge due to the need to introduce three hydroxyl groups at specific positions on the benzene ring while preserving the integrity of the aldehyde functionality. Traditional synthetic routes often involve multi-step sequences involving protection-deprotection strategies to ensure regioselectivity. However, recent methods have focused on catalytic approaches that minimize side reactions and improve yield.
One notable example is the use of transition metal-catalyzed hydrofunctionalization reactions. These methods can efficiently introduce functional groups into aromatic rings without requiring harsh conditions or extensive purification steps. Such advancements have made it feasible to explore a wider range of derivatives based on 3-(2,3,4-trihydroxyphenyl)propanal, expanding its potential applications in drug discovery.
The pharmacological profile of 3-(2,3,4-trihydroxyphenyl)propanal is still under active investigation. Initial studies suggest that it may possess antioxidant properties due to its phenolic structure and ability to scavenge reactive oxygen species (ROS). Additionally,it has shown promise in preclinical models for its potential anti-inflammatory effects,which could make it relevant for treating conditions such as arthritis or neuroinflammation.
Another area where this compound shows promise is in neurodegenerative diseases。The interaction between polyhydroxyphenolic compounds and neurotransmitter systems has been extensively studied,with some derivatives exhibiting neuroprotective effects。While further research is needed,the structural features of 3-(2,3,4-trihydroxyphenyl)propanal suggest that it could modulate pathways relevant to Alzheimer’s disease or Parkinson’s disease。
The chemical stability of CAS No: 2228259-76-3 is also an important consideration for its practical applications。The presence of multiple hydroxyl groups makes it susceptible to oxidation,which could limit its shelf life or efficacy if not properly stored。Researchers are exploring strategies such as encapsulation or derivatization to enhance stability while maintaining biological activity。
In conclusion,CAS No: 2228259-76-3 (i.e., 3-(2,3,4-trihydroxyphenyl)propanal) represents a fascinating molecule with significant potential in pharmaceutical research。Its unique structural features,combined with recent advances in synthetic chemistry and computational biology,make it a valuable scaffold for developing new therapeutic agents。As more studies uncover its biological activities and mechanisms of action,this compound is likely to play an increasingly important role in drug discovery efforts aimed at treating various diseases。
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